1,2-Oxathiolane 2-oxide
Overview
Description
1,2-Oxathiolane 2-oxide is an organic compound with the molecular formula C3H6O2S. It is also known by other names such as γ-Propane sultone and 1,3-Propane sultone . This compound is characterized by a five-membered ring containing sulfur and oxygen atoms, making it a heterocyclic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxathiolane 2-oxide can be synthesized through several methods. One common method involves the reaction of 3-hydroxypropanesulfonic acid with a dehydrating agent to form the sultone ring . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ring is opened, and new functional groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, Lewis acids, and nucleophiles. The reactions often require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
1,2-Oxathiolane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,2-Oxathiolane 2-oxide involves its ability to undergo ring-opening reactions, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Oxathiolane 2-oxide include:
1,3-Propane sultone: Another sultone with similar reactivity and applications.
1,4-Butane sultone: A longer-chain sultone with different physical properties but similar chemical behavior.
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
oxathiolane 2-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-6-3-1-2-5-6/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWXJJKYJXSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300791 | |
Record name | 1,2-oxathiolane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24308-28-9 | |
Record name | NSC139007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-oxathiolane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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